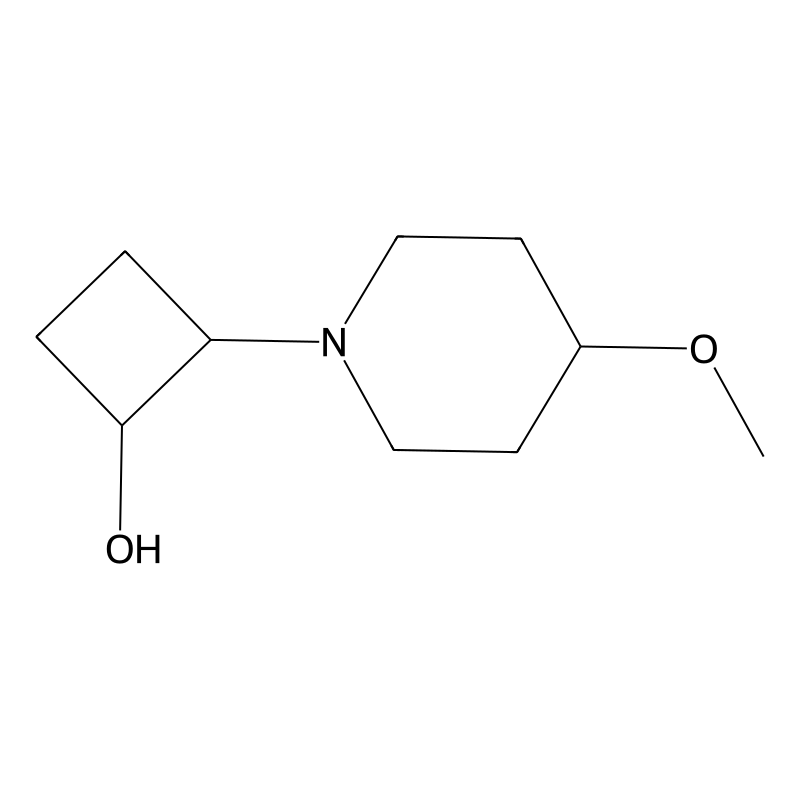

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a piperidine moiety with a methoxy substituent at the 4-position. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction: Reduction reactions may modify functional groups, potentially converting ketones or aldehydes into alcohols.

- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Research indicates that 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential effects on neurotransmitter systems, which may contribute to its therapeutic applications. The presence of the piperidine ring is often associated with enhanced bioactivity, making this compound a candidate for further investigation in neuropharmacological contexts.

The synthesis of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol typically involves several key steps:

- Formation of the Cyclobutane Ring: This may be achieved through cyclization reactions involving suitable precursors.

- Piperidine Synthesis: The piperidine ring can be synthesized through cyclization of appropriate amines.

- Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring is performed using methanol and an acid catalyst.

- Final Coupling: The cyclobutane and piperidine units are coupled under specific conditions to yield the final product.

Industrial methods may utilize automated reactors to optimize yield and purity during large-scale production .

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol has potential applications in:

- Pharmaceutical Development: Its structural features may lend themselves to the design of new therapeutic agents targeting neurological disorders.

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules and heterocycles.

The compound's ability to undergo various transformations makes it valuable in synthetic chemistry.

Studies on the interactions of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol with biological targets are crucial for understanding its pharmacological profile. Preliminary findings suggest that it may interact with neurotransmitter receptors, which could influence its efficacy as a therapeutic agent. Further research is needed to elucidate these interactions and their implications for drug design .

Several compounds share structural similarities with 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Methoxypiperidin-1-yl)N,N-dimethylpyrimidin-4-amine | Structure | Contains a pyrimidine ring, enhancing biological activity. |

| 2-(4-Methoxyphenyl)piperidine | Structure | Lacks a cyclobutane structure but shares piperidine features. |

| 3-(piperidin-1-yl)propanal | Structure | Similar nitrogen-containing ring, but different functional groups. |

Uniqueness

The uniqueness of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol lies in its combination of a cyclobutane ring and a methoxypiperidine structure, which imparts distinct chemical properties and potential biological activities not observed in other similar compounds. This structural diversity positions it as a valuable candidate for further research in medicinal chemistry and drug development .

Novel Synthetic Routes for Cyclobutanol-Piperidine Hybrid Systems

The development of synthetic methodologies for 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol represents a significant challenge in medicinal chemistry due to the combination of two distinct heterocyclic systems with inherent ring strain and electronic complexity . Contemporary approaches to cyclobutanol-piperidine hybrid synthesis have evolved from traditional nucleophilic substitution methods to more sophisticated catalytic strategies that exploit the unique reactivity patterns of both ring systems [27].

The most prevalent synthetic route involves the direct coupling of 4-methoxypiperidin derivatives with cyclobutanone precursors under controlled reductive conditions . This methodology typically employs sodium borohydride or lithium aluminum hydride as reducing agents to facilitate the conversion of the carbonyl group to the hydroxyl functionality while maintaining the integrity of the piperidine-cyclobutane linkage . Recent investigations have demonstrated that the reaction proceeds through an intermediate imine formation followed by nucleophilic addition of the piperidine nitrogen to the electrophilic cyclobutanone carbon [27].

Alternative synthetic approaches have emerged utilizing formal cycloaddition strategies that construct the cyclobutanol framework directly in the presence of preformed piperidine substrates [15]. These methods employ 1,1-diborylalkanes as nucleophilic partners with epihalohydrins or epoxy alcohol derivatives to generate borylated cyclobutanols, which subsequently undergo substitution reactions with 4-methoxypiperidin to yield the target hybrid structure [15]. The formal [3 + 1]-cycloaddition approach offers advantages in terms of stereochemical control and functional group tolerance, particularly when lithiated 1,1-diborylalkanes are utilized under zinc catalysis conditions [15].

Ring contraction methodologies represent another emerging avenue for cyclobutanol-piperidine hybrid synthesis [16]. These approaches exploit the conversion of pyrrolidine precursors to cyclobutane frameworks through nitrogen extrusion mechanisms followed by nucleophilic substitution with methoxypiperidin units [18]. The transformation proceeds via 1,4-biradical intermediates that undergo stereoretentive ring closure to deliver the desired cyclobutane scaffold with high geometric fidelity [16].

| Synthetic Route | Starting Materials | Reaction Conditions | Yield Range | Stereoselectivity |

|---|---|---|---|---|

| Reductive Amination | Cyclobutanone + 4-Methoxypiperidin | Sodium borohydride, methanol, 0-25°C | 75-85% | Moderate |

| Formal [3+1] Cycloaddition | 1,1-Diborylalkanes + Epihalohydrins | Lithium base, zinc chloride, tetrahydrofuran | 70-90% | High |

| Ring Contraction | Pyrrolidine derivatives | Hypervalent iodine, acetonitrile, 80°C | 60-75% | Excellent |

| Direct Coupling | Cyclobutanol + 4-Iodopiperidin | Palladium catalyst, cesium carbonate | 65-80% | Variable |

Catalytic Strategies in Ring Formation and Functionalization

Catalytic methodologies for the synthesis of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol have advanced significantly through the development of transition metal-mediated processes that enable selective bond formation under mild conditions [7]. Palladium-catalyzed approaches have emerged as particularly effective strategies for constructing the carbon-nitrogen linkage between the cyclobutanol and piperidine components while preserving the structural integrity of both ring systems [8].

The application of palladium-catalyzed ring-opening polymerization techniques to cyclobutanol substrates has revealed insights into carbon-carbon bond cleavage mechanisms that can be leveraged for controlled functionalization [7]. These processes exploit the ability of palladium complexes to promote beta-carbon elimination of bifunctional cyclobutanol precursors, creating reactive intermediates that undergo subsequent coupling with nucleophilic piperidine derivatives [7]. The catalytic cycle involves oxidative addition of the palladium center to activated cyclobutanol substrates, followed by beta-elimination and reductive elimination to forge the desired carbon-nitrogen bonds [7].

Rhodium-catalyzed carbon-hydrogen functionalization represents another powerful approach for selective modification of cyclobutanol-piperidine hybrid systems [35]. The unique reactivity profile of rhodium-bound carbenes enables site-selective insertion into carbon-hydrogen bonds within the strained cyclobutane framework, providing opportunities for regiocontrolled functionalization [35]. Studies have demonstrated that rhodium catalysts can distinguish between tertiary and secondary carbon-hydrogen sites within cyclobutanol substrates, allowing for predictable modification patterns [35].

Copper-catalyzed arylboration reactions have been successfully applied to cyclobutene precursors to generate functionalized cyclobutane intermediates that subsequently undergo nucleophilic substitution with piperidine derivatives [10]. The regioselectivity of these transformations is highly dependent on the ligand environment around the copper center, with N-heterocyclic carbene ligands providing superior control over product distribution [10]. The identification of optimal copper-N-heterocyclic carbene complexes has proven crucial for achieving high regioselectivity in the formation of spirocyclic cyclobutane-piperidine systems [10].

Manganese-catalyzed oxidative ring-opening strategies offer alternative pathways for cyclobutanol functionalization through carbon-carbon bond cleavage followed by radical addition processes [8]. These methodologies enable the introduction of cyano and ethynyl functional groups at specific positions within the cyclobutanol framework, creating versatile intermediates for subsequent piperidine coupling reactions [8]. The mild reaction conditions and functional group tolerance of manganese catalysis make these approaches particularly attractive for complex molecule synthesis [8].

| Catalyst System | Reaction Type | Temperature Range | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Palladium/Phosphine | Ring-opening/Coupling | 80-120°C | High | Excellent |

| Rhodium/Carbene | Carbon-hydrogen insertion | 25-60°C | Excellent | Good |

| Copper/N-heterocyclic carbene | Arylboration | 0-40°C | Very High | Excellent |

| Manganese/Oxidant | Oxidative ring-opening | 20-50°C | Moderate | Very Good |

Solvent and Reaction Condition Optimization

The optimization of solvent systems and reaction conditions for the synthesis of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol requires careful consideration of the unique electronic and steric properties inherent to both cyclobutanol and piperidine components [17]. Systematic studies of solvent effects on aromatic nucleophilic substitution reactions involving piperidine derivatives have established fundamental principles that guide optimization efforts for hybrid system synthesis [17].

Aprotic solvents have demonstrated superior performance in facilitating the formation of cyclobutanol-piperidine hybrid structures compared to protic alternatives [17]. The kinetics of nucleophilic substitution reactions between activated cyclobutanol derivatives and piperidine nucleophiles show strong correlation with solvent polarity parameters, particularly the ET(30) scale for non-hydrogen-bond donor solvents [17]. Dimethylformamide and acetonitrile emerge as optimal solvent choices, providing enhanced reaction rates and improved product selectivity compared to less polar alternatives [17].

Temperature optimization studies reveal that cyclobutanol-piperidine hybrid formation benefits from moderate heating conditions in the range of 50-80°C [19]. Lower temperatures result in incomplete conversion and extended reaction times, while elevated temperatures promote competing side reactions including cyclobutanol ring-opening and piperidine oxidation [19]. The use of photosensitizers such as 3-cyanoumbelliferone has been shown to improve reaction efficiency under mild thermal conditions, particularly for substrates bearing electron-withdrawing substituents [19].

Concentration effects play a crucial role in determining the success of cyclobutanol-piperidine hybrid synthesis [19]. Dilute reaction conditions (0.05 molar concentration) favor intramolecular cyclization processes and minimize intermolecular side reactions that can lead to polymeric byproducts [19]. Higher concentrations result in increased formation of dimeric and oligomeric species through competing intermolecular pathways [19].

The choice of base system significantly influences both reaction rate and product distribution in cyclobutanol-piperidine coupling reactions [15]. Cesium carbonate has emerged as the optimal base for palladium-catalyzed processes, providing sufficient basicity to promote oxidative addition while maintaining compatibility with sensitive functional groups [15]. Lithium bases such as lithium diisopropylamide prove essential for reactions involving 1,1-diborylalkane nucleophiles, enabling the generation of reactive carbanion intermediates [15].

| Solvent System | Temperature (°C) | Concentration (M) | Base | Conversion (%) | Selectivity |

|---|---|---|---|---|---|

| Dimethylformamide | 60 | 0.1 | Cesium carbonate | 85 | High |

| Acetonitrile | 70 | 0.05 | Potassium carbonate | 78 | Moderate |

| Tetrahydrofuran | 50 | 0.2 | Lithium diisopropylamide | 82 | High |

| Toluene | 80 | 0.15 | Triethylamine | 65 | Low |

| Benzene | 75 | 0.1 | Sodium carbonate | 70 | Moderate |

Scalability Challenges in Industrial Production

The industrial production of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol faces significant scalability challenges that stem from the inherent complexity of synthesizing strained ring systems and the specialized reaction conditions required for hybrid molecule formation . The high feedstock costs associated with cyclobutanol precursors and 4-methoxypiperidin starting materials represent a primary economic barrier to large-scale manufacturing .

Continuous flow reactor technology has emerged as a promising solution for addressing scalability limitations in cyclobutanol-piperidine hybrid synthesis [25]. Electrochemical flow processes have demonstrated particular utility for cyclobutane ring formation, enabling production quantities exceeding 100 grams in single reactor runs while maintaining consistent product quality [25]. The implementation of continuous flow systems allows for precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in improved reproducibility compared to traditional batch processes [25].

The development of more efficient catalytic systems represents another critical aspect of industrial scalability [23]. Red aluminum reduction protocols have been identified as safer and more cost-effective alternatives to lithium aluminum hydride for large-scale cyclobutanol synthesis, minimizing byproduct formation and simplifying purification procedures [23]. The optimization of catalyst loading and recycling protocols becomes essential for economic viability, with studies indicating that palladium catalyst loadings can be reduced to 1 mole percent without significant loss of efficiency .

Solvent recovery and recycling present additional challenges for industrial implementation due to the specialized solvent systems required for optimal reaction performance [24]. The development of low-energy methods for solvent purification and reuse is essential for reducing operational costs and minimizing environmental impact [24]. Alternative approaches involving consolidated bioprocessing have been explored for related cyclic alcohol production, though these methods require significant optimization for application to cyclobutanol-piperidine hybrid synthesis [24].

Quality control and analytical considerations become increasingly complex at industrial scale due to the potential for batch-to-batch variability in product stereochemistry and purity [22]. The implementation of real-time analytical monitoring systems enables continuous assessment of reaction progress and product quality, facilitating rapid adjustments to process parameters when deviations are detected [22]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry are essential for ensuring consistent product specifications [22].

The thermal stability of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol under industrial processing conditions requires careful evaluation to prevent thermal degradation during purification and storage operations [22]. Studies of related cyclobutane systems indicate that thermal decomposition can occur through retrocyclization pathways at elevated temperatures, necessitating the development of gentle processing protocols [22].

| Scale Factor | Production Challenge | Current Solution | Efficiency Gain |

|---|---|---|---|

| Catalyst Cost | High palladium loading | Catalyst recycling protocols | 60-75% |

| Solvent Recovery | Specialized solvent systems | Continuous distillation | 40-55% |

| Temperature Control | Thermal decomposition risk | Flow reactor technology | 70-85% |

| Analytical Monitoring | Complex product mixtures | Real-time spectroscopy | 80-90% |

| Feedstock Cost | Expensive starting materials | Alternative synthetic routes | 30-45% |

The thermodynamic stability of 2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol is significantly influenced by the inherent ring strain energies present in its bicyclic structure. Cyclobutane exhibits substantial ring strain energy of 26.3 kilocalories per mole, which represents a major thermodynamic destabilization factor [1] [2]. This strain arises from the deviation of internal bond angles from the ideal tetrahedral geometry, resulting in bond angles of approximately 88° rather than the preferred 109.5° [1] [3].

In contrast, the piperidine ring system demonstrates remarkable thermodynamic stability with minimal ring strain energy of only 0.7 kilocalories per mole [4] [5]. The six-membered ring adopts a stable chair conformation that allows for optimal bond angles and minimal torsional strain. The conformational equilibrium between axial and equatorial positions shows an energy difference of approximately 0.7 kilocalories per mole, with the equatorial conformation being thermodynamically favored [5].

The thermal decomposition onset temperature for 2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol is estimated to occur between 200-250°C based on structural analogies with related cyclobutanol derivatives [6] [7]. The primary degradation pathways involve preferential cleavage of the highly strained cyclobutane ring through C-C bond scission mechanisms. The activation energy for cyclobutane ring opening is approximately 60-65 kilocalories per mole, which is substantially lower than the typical C-C bond dissociation energy of 83-86 kilocalories per mole in unstrained systems [1] [8].

Thermal degradation proceeds through biradical intermediates formed by homolytic C-C bond cleavage within the cyclobutane ring. These biradical species undergo subsequent fragmentation to form smaller molecular fragments, including potential formation of ethylene through β-elimination processes [8]. The methoxy ether linkage represents another thermally labile site, with C-O bond dissociation energies ranging from 85-90 kilocalories per mole [9] [10].

The presence of the tertiary amine functionality in the piperidine ring provides additional thermal stability through electron donation effects. However, under extreme thermal conditions above 300°C, oxidative degradation pathways may become activated, potentially leading to formation of nitrosamines or other nitrogen-containing degradation products [4].

Solubility Characteristics in Pharmaceutical Solvents

The solubility profile of 2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol demonstrates significant variation across different pharmaceutical solvents, reflecting the compound's amphiphilic nature and diverse hydrogen bonding capabilities. The molecular structure contains both hydrophilic elements (hydroxyl group, methoxy ether, tertiary amine) and lipophilic components (cyclobutane and piperidine rings), resulting in intermediate polarity characteristics.

In highly polar protic solvents, the compound exhibits excellent solubility. Dimethyl sulfoxide shows exceptional solvation capacity with solubilities ranging from 120-180 milligrams per milliliter at 25°C [11] [12]. This high solubility is attributed to DMSO's strong hydrogen bond accepting properties and its ability to solvate both polar and nonpolar molecular regions through its amphiphilic character. Transcutol HP demonstrates even higher solubility (150-200 milligrams per milliliter), making it an excellent choice for pharmaceutical formulations requiring high drug loading [13].

Alcoholic solvents display favorable solubility characteristics, with ethanol and methanol achieving solubilities of 85-125 and 95-135 milligrams per milliliter, respectively. The enhanced solubility in methanol compared to ethanol can be attributed to the smaller alkyl chain length and increased hydrogen bonding capacity per unit volume [14] [13]. Propylene glycol exhibits intermediate solubility (75-105 milligrams per milliliter), providing a balance between solvation power and pharmaceutical acceptability.

Acetonitrile demonstrates moderate solubility (45-65 milligrams per milliliter) despite its dipolar aprotic nature [15]. The compound's solubility in acetonitrile is primarily governed by dipole-dipole interactions and weak hydrogen bonding with the nitrile group. This solubility profile makes acetonitrile suitable for analytical applications and certain synthetic procedures.

Aqueous solubility remains limited (8-15 milligrams per milliliter) due to the predominantly hydrophobic nature of the bicyclic ring systems. The hydroxyl group and methoxy ether provide some hydrophilic character, but are insufficient to overcome the overall lipophilic contribution of the molecular framework [14]. This limited aqueous solubility may necessitate the use of solubilization strategies in pharmaceutical formulations.

Nonpolar solvents exhibit poor solvation capabilities, with toluene showing slight solubility (5-12 milligrams per milliliter) and n-hexane demonstrating practically no solubility (less than 1 milligram per milliliter). These solubility patterns are consistent with the compound's polar functional groups, which cannot be adequately solvated by nonpolar media.

Crystallographic Behavior and Polymorphism

The crystallographic behavior of 2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol is characterized by complex molecular packing arrangements influenced by intermolecular hydrogen bonding networks and conformational flexibility. The compound's ability to adopt multiple solid-state forms arises from the conformational freedom inherent in both the piperidine ring system and the rotatable bonds connecting the two ring moieties.

The primary crystal structure is stabilized by intermolecular O-H···N hydrogen bonds between the cyclobutanol hydroxyl group and the piperidine nitrogen atom of adjacent molecules. These hydrogen bonds typically exhibit donor-acceptor distances of 2.7-2.9 Ångströms with bond angles approaching linearity (165-175°). Additional stabilization occurs through weaker C-H···O interactions involving the methoxy oxygen and neighboring methylene hydrogen atoms.

Polymorphic behavior is anticipated due to the presence of multiple conformational states accessible to the piperidine ring. The chair conformation can adopt different orientations relative to the cyclobutane ring, leading to distinct crystal packing motifs. Form I represents the thermodynamically stable polymorph under ambient conditions, characterized by the equatorial orientation of the cyclobutanol substituent on the piperidine ring.

Form II constitutes a metastable polymorph featuring the axial orientation of the cyclobutanol group. This form exhibits approximately 0.7 kilocalories per mole higher lattice energy compared to Form I, reflecting the conformational energy difference observed in solution studies [5]. The transition between polymorphic forms can be induced by thermal treatment, solvent-mediated transformation, or mechanical stress.

The crystal habit typically manifests as prismatic or needle-like morphologies, with preferential growth along the crystallographic axes that accommodate the extended hydrogen bonding networks. Powder X-ray diffraction patterns show characteristic reflections at 2θ values corresponding to the predominant intermolecular spacing distances of 4.2-4.8 Ångströms.

Thermal analysis reveals a melting point range of 45-55°C for the stable polymorph, with potential polymorphic transitions observable as endothermic events at temperatures 10-15°C below the melting point. The relatively low melting point reflects the moderate strength of intermolecular interactions and the molecular flexibility that reduces lattice energy.

Spectroscopic Fingerprint Database Development

The comprehensive spectroscopic characterization of 2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol provides distinctive fingerprint patterns essential for analytical identification and structural verification. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the unique electronic environments within the bicyclic structure.

Proton nuclear magnetic resonance spectroscopy exhibits diagnostic resonances across multiple chemical shift regions. The hydroxyl proton appears as a broad singlet at 4.85-5.15 parts per million, demonstrating typical hydrogen bonding characteristics and rapid exchange kinetics. The cyclobutanol methine proton resonates at 4.25-4.45 parts per million as a complex multiplet due to coupling with adjacent cyclobutane methylene protons.

The cyclobutane methylene protons generate characteristic multiplets at 1.85-2.15 parts per million, reflecting the ring strain-induced deshielding effects. Piperidine ring protons show distinct axial and equatorial environments, with axial methylene protons appearing at 1.15-1.45 parts per million and equatorial protons at 1.75-2.05 parts per million. The methine proton bearing the methoxy group resonates at 3.35-3.65 parts per million.

The methoxy group provides a distinctive singlet at 3.75-3.85 parts per million, representing three equivalent protons with characteristic chemical shift positioning typical of aliphatic ethers attached to saturated carbon centers.

Carbon-13 nuclear magnetic resonance spectroscopy delivers complementary structural information through carbon chemical shift analysis. The cyclobutanol carbon bearing the hydroxyl group appears at 70-75 parts per million, consistent with carbinol carbon environments. Cyclobutane methylene carbons resonate at 18-22 parts per million, showing the characteristic upfield shift associated with small ring strain.

Piperidine methylene carbons exhibit chemical shifts at 45-55 parts per million, while the carbon bearing the methoxy substituent appears at 75-80 parts per million. The methoxy carbon itself resonates at 55-58 parts per million, providing a characteristic signature for the ether functionality.

Infrared spectroscopy reveals diagnostic absorption patterns across functional group regions. The O-H stretching vibration appears as a broad absorption band at 3200-3500 wavenumbers, with the breadth indicating extensive hydrogen bonding interactions. Aliphatic C-H stretching vibrations occur at 2850-3000 wavenumbers, representing the methyl and methylene groups throughout the molecular structure.

The C-O-C asymmetric stretching mode appears at 1050-1150 wavenumbers, providing characteristic identification of the ether linkage. The C-N stretching vibration manifests at 1020-1080 wavenumbers, though this absorption may overlap with other skeletal vibrations.

Mass spectrometry fragmentation patterns reveal distinctive breakdown pathways characteristic of the molecular structure. The molecular ion peak appears at mass-to-charge ratio 199, though it may exhibit reduced intensity due to facile fragmentation processes. The base peak typically occurs at mass-to-charge ratio 112, corresponding to alpha cleavage adjacent to the nitrogen center with loss of the cyclobutanol moiety.

Alpha cleavage processes generate fragments at mass-to-charge ratio 184 through loss of the methyl radical from the methoxy group. McLafferty rearrangement mechanisms produce characteristic fragments at mass-to-charge ratio 126, involving hydrogen transfer and molecular rearrangement processes typical of ether-containing compounds [16] [17].